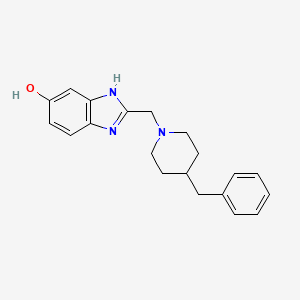

2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol

Description

Properties

CAS No. |

685841-35-4 |

|---|---|

Molecular Formula |

C20H23N3O |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

2-[(4-benzylpiperidin-1-yl)methyl]-3H-benzimidazol-5-ol |

InChI |

InChI=1S/C20H23N3O/c24-17-6-7-18-19(13-17)22-20(21-18)14-23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-7,13,16,24H,8-12,14H2,(H,21,22) |

InChI Key |

NPFKLNZJQFUMPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=C(N3)C=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Conventional Thermal Cyclization

- Reactants : 4-Chloro-1,2-phenylenediamine and 2-bromo-1H-benzimidazole-5-carbaldehyde.

- Conditions : Reflux in ethanol with catalytic HCl (12–24 hours).

- Yield : ~70–80% after column chromatography (ethyl acetate/hexane).

- Mechanism : Nucleophilic attack of the amine on the aldehyde, followed by cyclodehydration.

Microwave-Assisted Synthesis

- Reactants : 2-Mercaptobenzimidazole and phenacyl bromides.

- Conditions : Microwave irradiation (80°C, 2–7 minutes).

- Advantage : Reduces reaction time from hours to minutes while maintaining yields >90%.

Introduction of the Piperidinylmethyl Side Chain

The 4-benzylpiperidine moiety is incorporated via alkylation or reductive amination:

Nucleophilic Substitution

Mannich Reaction

- Components : Benzimidazole, formaldehyde, and 4-benzylpiperidine.

- Conditions : Ethanol, reflux (8–12 hours).

- Yield : 65–80%.

Optimization Strategies and Catalytic Systems

Coupling Agents in Functionalization

Solvent and Temperature Effects

- Polar Aprotic Solvents : DMF or DMSO enhance reactivity in alkylation steps.

- Low-Temperature Quenching : Minimizes side reactions during workup.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

Neuroprotective Agent

2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol acts as a potent antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This antagonistic action is significant in neuroprotection, particularly in conditions such as:

- Neurodegenerative Diseases : The compound's ability to modulate NMDA receptor activity suggests potential use in treating diseases like Alzheimer's and Parkinson's, where excitotoxicity plays a crucial role in neuronal damage .

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against viral infections, particularly Ebola virus:

- Ebola Virus Inhibition : Research indicates that derivatives of benzimidazole-piperidine hybrids, including this compound, exhibit significant antiviral activity by inhibiting viral entry through interactions with the Niemann-Pick C1 (NPC1) protein. In vitro studies show promising results with effective concentrations (EC50) as low as 0.64 µM, demonstrating its potential as an antiviral agent .

Case Study 1: Neuroprotection

In a study evaluating various benzimidazole derivatives, including 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol, researchers found that these compounds effectively reduced neuronal cell death in models of excitotoxicity. The protective effects were attributed to NMDA receptor modulation, highlighting the compound's potential for therapeutic use in neurodegenerative disorders .

Case Study 2: Antiviral Efficacy Against Ebola

A comprehensive evaluation of synthesized benzimidazole derivatives demonstrated that compounds similar to 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol significantly inhibited Ebola virus infection in vitro. The mechanism involved blocking viral entry at the NPC1 level, with some compounds showing selectivity indices (SI) greater than existing antiviral treatments .

Comparative Efficacy Table

| Compound Name | EC50 (µM) | Selectivity Index | Target |

|---|---|---|---|

| 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol | 0.64 | 20 | Ebola Virus |

| Toremifene | 0.38 | 7 | Ebola Virus |

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the disease being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

2-(4-Phenoxy-benzyl)-3H-benzoimidazol-5-ol

- Structure: Differs in the substitution at the benzyl group (phenoxy vs. benzyl-piperidine).

- Activity : Exhibits high affinity for NMDA receptor NR1 (Ki = 3.2 nM) .

6-Methoxy-2-(4-phenoxy-benzyl)-1H-benzoimidazole

- Structure : Methoxy substitution at the 6-position of the benzimidazole ring.

- Activity : Lower affinity (Ki = 8400 nM) , highlighting the critical role of the 5-hydroxy group in activity.

1H-Benzimidazol-5-ol, 4-(1-piperidinylmethyl)

- Structure : Lacks the benzyl substituent on the piperidine ring.

- Relevance : The absence of the benzyl group may reduce lipophilicity and alter pharmacokinetics compared to the target compound .

8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione

- Structure : Azepine-dione core instead of benzimidazole.

- Activity : IC50 = 13 nM against NMDA receptors , suggesting that ring size and electronic properties significantly influence potency.

Data Table: Comparative Pharmacological Profiles

Research Findings and Mechanistic Insights

- Substituent Impact: The 5-hydroxy group in benzimidazole derivatives is critical for NMDA receptor affinity, as seen in the 1000-fold difference in activity between 2-(4-Phenoxy-benzyl)-3H-benzoimidazol-5-ol (Ki = 3.2 nM) and its 6-methoxy analog (Ki = 8400 nM) . The benzyl-piperidine moiety in the target compound may enhance blood-brain barrier penetration due to increased lipophilicity compared to simpler piperidinylmethyl analogs .

Structural Flexibility :

Unresolved Questions :

- Direct binding data for 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol are absent in the evidence. Its activity must be extrapolated from structural analogs.

Biological Activity

2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol, also known as a benzimidazole derivative, has gained attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antiviral, antibacterial, and anticancer properties. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol is C20H23N3O. It features a benzimidazole ring system with a piperidine side chain, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O |

| Molecular Weight | 323.42 g/mol |

| LogP | 3.45 |

| Solubility | Soluble in DMSO |

Antiviral Activity

Research indicates that benzimidazole derivatives, including 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol, show promising antiviral effects. A study highlighted its efficacy against respiratory syncytial virus (RSV), with an EC50 value ranging from 5 to 28 μM, demonstrating significant inhibition of viral replication . Additionally, it has been evaluated for its action against hepatitis C virus (HCV), where compounds in this class exhibited IC50 values as low as 9.19 μM .

Antibacterial Activity

The compound also displays antibacterial properties. In vitro studies have shown that various benzimidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values of less than 125 µg/mL against Escherichia coli and Pseudomonas aeruginosa, indicating moderate antibacterial activity .

Anticancer Activity

The anticancer potential of 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol has been investigated in several studies. In one notable case study, the compound demonstrated selective cytotoxicity against cancer cell lines with an IC50 value of 18 nM for PI3Kδ inhibition, suggesting its role as a potential chemotherapeutic agent . The structure–activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance its anticancer efficacy.

Case Studies and Research Findings

- Antiviral Efficacy : A study published in MDPI reported that derivatives including 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol inhibited RSV replication effectively at micromolar concentrations .

- Antibacterial Properties : A comprehensive analysis of various alkaloids found that certain benzimidazole derivatives exhibited significant antibacterial activity against both Bacillus subtilis and Enterococcus faecalis, with MIC values indicating effectiveness at relatively low concentrations .

- Anticancer Activity : In research focusing on PI3Kδ inhibitors, this compound was highlighted for its strong selectivity and potency against cancer cell lines, showcasing an IC50 value of 18 nM, which is considerably lower than many existing chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.